1,1,1-Trideuteriobutan-2-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

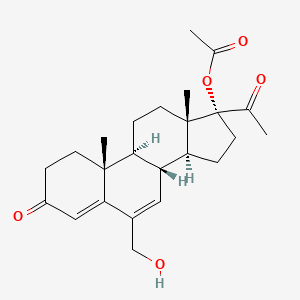

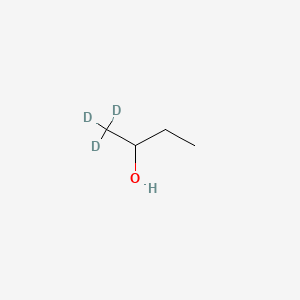

“1,1,1-Trideuteriobutan-2-ol” is a chemical compound with the molecular formula C4H10O . It is also known as 1,1,1-Trideuterobutane . The molecular weight of this compound is 61.14 .

Molecular Structure Analysis

The molecular structure of a compound like “this compound” can be analyzed using various techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) . These techniques provide vital structural information about the compound .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like “this compound” can be determined using various analytical techniques . These properties include its melting point, boiling point, solubility, and reactivity .Scientific Research Applications

Stable Isotopes in Environmental and Biological Research

Environmental Levels and Toxicity Monitoring : The use of stable isotopes has been crucial in environmental monitoring and studying the toxicity of various compounds. For example, tributyltin (TBT), a toxic chemical used in various industrial applications, has been extensively studied for its environmental levels, fate, and human exposure. The research highlights the significant role of stable isotopes in tracing environmental contaminants and understanding their impact on ecosystems and human health (Antízar-Ladislao, 2008).

Stream Residence Time and Hydrological Studies : Stable isotopes, including deuterium, have been pivotal in hydrological research, particularly in understanding stream residence time and water source contributions to stream flow. These studies have corrected previous misconceptions about streamwater age and origin, providing a clearer picture of groundwater contributions to stream flow (Stewart et al., 2010).

Metabolic Studies and Nutrition Research : In human nutritional studies, stable isotopes have been employed to assess body composition, energy expenditure, protein turnover, and overall metabolism. They offer a non-radioactive, safe method for tracing metabolic pathways and nutrient absorption in humans, thus providing valuable insights into dietary and metabolic research (Davies, 2020).

Mechanism of Action

Mode of Action

The mode of action of sec-Butanol-1,1,1-d3 is likely similar to that of its non-deuterated counterpart, sec-butanol. Alcohols typically exert their effects by interacting with their targets and causing changes in their structure or function. For instance, they can react with a hydrogen halide, producing an alkyl halide and water . The presence of deuterium atoms may influence these interactions due to the kinetic isotope effect, potentially altering the rate of reactions .

Biochemical Pathways

Sec-Butanol-1,1,1-d3 may be involved in various biochemical pathways, similar to other alcohols. For instance, it may participate in nucleophilic substitution reactions, forming alkyl halides . It could also be involved in dehydration reactions .

Pharmacokinetics

They are primarily metabolized in the liver, often through oxidation to their corresponding aldehydes or ketones . The presence of deuterium atoms may influence the ADME properties of sec-Butanol-1,1,1-d3, potentially altering its bioavailability .

Result of Action

The presence of deuterium atoms may influence these effects .

Action Environment

Environmental factors can influence the action, efficacy, and stability of sec-Butanol-1,1,1-d3. Factors such as temperature, pH, and the presence of other substances can affect its stability and its interactions with its targets. The presence of deuterium atoms may also influence its response to environmental factors .

Biochemical Analysis

Biochemical Properties

It is known that sec-butanol, the non-deuterated form, plays a role in various biochemical reactions, particularly in the production of biofuels . It is reasonable to assume that sec-Butanol-1,1,1-d3 may interact with similar enzymes, proteins, and other biomolecules as sec-butanol. The nature of these interactions could be influenced by the presence of deuterium atoms .

Cellular Effects

Sec-butanol has been shown to have effects on various types of cells and cellular processes . It is plausible that sec-Butanol-1,1,1-d3 could influence cell function in a similar manner, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of sec-butanol involves its conversion to butyraldehyde by alcohol dehydrogenase, and subsequently to butyric acid by aldehyde dehydrogenase . It is possible that sec-Butanol-1,1,1-d3 undergoes similar reactions, with the deuterium atoms potentially influencing the rate or specificity of these reactions .

Dosage Effects in Animal Models

The effects of different dosages of sec-Butanol-1,1,1-d3 in animal models have not been reported. Studies on sec-butanol have shown that it can have toxic effects at high doses . It is possible that sec-Butanol-1,1,1-d3 could have similar dosage-dependent effects.

Metabolic Pathways

The metabolic pathways involving sec-Butanol-1,1,1-d3 are not well-characterized. Sec-butanol is known to be involved in various metabolic pathways, particularly in the production of biofuels . It is plausible that sec-Butanol-1,1,1-d3 could be involved in similar pathways, potentially interacting with the same enzymes or cofactors .

Transport and Distribution

Sec-butanol is known to be able to cross cell membranes due to its lipophilic nature . It is likely that sec-Butanol-1,1,1-d3 has similar properties.

Subcellular Localization

Due to its lipophilic nature, it is plausible that it could localize to lipid-rich areas of the cell, such as the cell membrane .

Properties

IUPAC Name |

1,1,1-trideuteriobutan-2-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10O/c1-3-4(2)5/h4-5H,3H2,1-2H3/i2D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTANRVKWQNVYAZ-BMSJAHLVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(CC)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

77.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-({[tert-Butyl(dimethyl)silyl]oxy}methyl)-1,3-thiazol-2-amine](/img/structure/B585140.png)

![6-Oxa-3-azatricyclo[5.2.1.03,8]deca-1(10),4,7-triene](/img/structure/B585143.png)

![(3R,5R)-3-[2-[4-(4-fluorophenyl)-5-(methoxymethyl)-2,6-di(propan-2-yl)pyridin-3-yl]ethenyl]-5-hydroxycyclohexan-1-one](/img/structure/B585148.png)

![4-[4-(Dimethylamino)butanoyl]-3-(hydroxymethyl)benzonitrile](/img/structure/B585153.png)